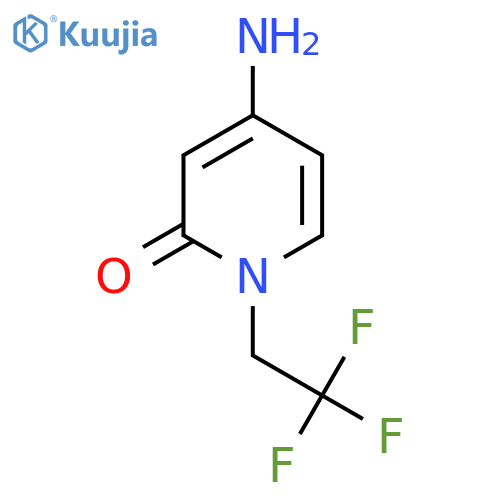

Cas no 1219089-39-0 (4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one)

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 化学的及び物理的性質

名前と識別子

-

- 4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

- 4-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one

- 2(1H)-Pyridinone, 4-amino-1-(2,2,2-trifluoroethyl)-

- SB13509

- 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

- 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin -2-one

-

- MDL: MFCD25541785

- インチ: 1S/C7H7F3N2O/c8-7(9,10)4-12-2-1-5(11)3-6(12)13/h1-3H,4,11H2

- InChIKey: BXVGEGBDMYNLKC-UHFFFAOYSA-N

- ほほえんだ: FC(CN1C=CC(=CC1=O)N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 280

- トポロジー分子極性表面積: 46.3

- 疎水性パラメータ計算基準値(XlogP): 0.5

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0383-5G |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95% | 5g |

¥ 28,809.00 | 2023-03-30 | |

| Fluorochem | 096717-1g |

4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |

1219089-39-0 | 1g |

£1,785.00 | 2023-04-22 | ||

| Enamine | EN300-8298476-10.0g |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95.0% | 10.0g |

$5837.0 | 2025-02-21 | |

| Enamine | EN300-8298476-0.5g |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95.0% | 0.5g |

$1058.0 | 2025-02-21 | |

| Enamine | EN300-8298476-0.25g |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95.0% | 0.25g |

$672.0 | 2025-02-21 | |

| Enamine | EN300-8298476-2.5g |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95.0% | 2.5g |

$2660.0 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0383-1G |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95% | 1g |

¥ 9,603.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0383-250MG |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95% | 250MG |

¥ 3,841.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0383-250mg |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one |

1219089-39-0 | 95% | 250mg |

¥3841.0 | 2024-04-25 | |

| 1PlusChem | 1P01F9NU-100mg |

4-Amino-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one |

1219089-39-0 | 95% | 100mg |

$643.00 | 2023-12-25 |

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one 関連文献

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-oneに関する追加情報

Introduction to 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one (CAS No. 1219089-39-0)

4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1219089-39-0, belongs to the dihydropyridine class of molecules, which are well-known for their diverse applications in medicinal chemistry. The presence of both an amino group and a trifluoroethyl substituent makes this molecule a promising candidate for further exploration in drug discovery and development.

The structural framework of 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one incorporates a dihydropyridine core, which is characterized by a six-membered ring containing two nitrogen atoms. This core structure is highly versatile and has been extensively studied for its potential in various pharmacological applications. The amino group at the 4-position and the 2,2,2-trifluoroethyl group at the 1-position contribute to the compound's unique reactivity and biological activity.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of this compound with biological targets. The fluorine atoms in the trifluoroethyl group introduce electron-withdrawing effects, which can modulate the electronic properties of the molecule. This modulation is particularly interesting because it can influence how the compound interacts with enzymes and receptors in biological systems.

In the realm of drug discovery, 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has shown promise as a scaffold for developing new therapeutic agents. The dihydropyridine moiety is known to exhibit properties such as calcium channel blockade, which is relevant in treating cardiovascular diseases. Additionally, the amino group provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological activities.

One of the most exciting aspects of this compound is its potential application in designing small-molecule inhibitors. The combination of the amino group and the trifluoroethyl substituent can enhance binding affinity to target proteins. This is particularly important in cases where precise interaction with biological macromolecules is required for therapeutic efficacy. Researchers are exploring how modifications to this core structure can lead to more potent and selective inhibitors.

The synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves multi-step organic reactions that require careful optimization. The introduction of the trifluoroethyl group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorinated chemistry have provided new tools for incorporating fluorine atoms into organic molecules, making it more feasible to produce complex compounds like this one.

From a pharmacological perspective, 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one holds potential as an intermediate in the synthesis of novel drugs. Its structural features make it a versatile building block that can be modified to target various diseases. For instance, derivatives of this compound could be explored for their anti-inflammatory or anticancer properties. The trifluoroethyl group's ability to influence metabolic stability also makes it an attractive feature for drug design.

The use of computational tools has been instrumental in predicting the biological activity of 4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this molecule might interact with biological targets at an atomic level. These studies help guide experimental efforts by identifying promising leads and predicting potential side effects.

In conclusion,4-amino-1-(trifluoroethyl)-dihydropyridin-one (CAS No.1219089-39-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure and functional properties make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound,dihydropyridine derivatives will likely play an increasingly important role in addressing unmet medical needs.

1219089-39-0 (4-amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one) 関連製品

- 2680587-25-9(3-(1H-indol-6-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 20297-37-4(rac 1-Methyl-pyrrolidine-2-carbonitrile)

- 1342183-04-3(2-(3-Chlorophenoxy)ethane-1-sulfonyl chloride)

- 1532660-69-7(2-Bromo-3,6-difluoroaniline)

- 2287343-33-1(1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidine-3-carboxylic acid)

- 1806652-67-4(4-(3-Chloro-2-oxopropyl)-2-iodomandelic acid)

- 782462-71-9(3-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1λ?-thiolane-1,1-dione)

- 2229089-64-7(1-methyl-5-[3-(trifluoromethoxy)phenyl]-1H-pyrazol-4-amine)

- 2097896-46-1(N-(2-chlorophenyl)-4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxamide)

- 1866301-65-6(5-tert-Butyl-1-cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid)